2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide is a complex organic compound that features a benzodioxole moiety, an acetamido group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole derivative, followed by the introduction of the acetamido group. The thiophene ring is then incorporated through a series of coupling reactions. Key reagents used in these steps include palladium catalysts for cross-coupling reactions and various amines and acids for functional group transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts to speed up the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)acetamido derivatives: These compounds share the benzodioxole and acetamido groups but differ in other structural elements.
Thiophene carboxamides: Compounds with a thiophene ring and a carboxamide group, but lacking the benzodioxole moiety.
Uniqueness
What sets 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide apart is its combination of these functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-16-14(19)10-4-5-22-15(10)17-13(18)7-9-2-3-11-12(6-9)21-8-20-11/h2-6H,7-8H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDOAZJIXYVLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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